

cost-benefit analysis of using 2-Chloroethanesulfonyl chloride in synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethanesulfonyl chloride

Cat. No.: B042494

[Get Quote](#)

Cost-Benefit Analysis: 2-Chloroethanesulfonyl Chloride in Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate reagents is a critical decision that balances reactivity, cost, safety, and efficiency. **2-Chloroethanesulfonyl chloride** (CESC) has emerged as a versatile building block, particularly in the synthesis of sulfonamides, sultams, and other sulfur-containing compounds of pharmaceutical and agrochemical interest.

[1] This guide provides a comprehensive cost-benefit analysis of utilizing **2-chloroethanesulfonyl chloride** in synthesis, offering a direct comparison with key alternatives and presenting supporting experimental data to inform reagent selection in research and development.

2-Chloroethanesulfonyl Chloride: An Overview

2-Chloroethanesulfonyl chloride (ClCH2CH2SO2Cl) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a chloroethyl moiety.[2] This dual functionality allows for a range of synthetic transformations. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] Concurrently, the chloroethyl group can serve as a precursor to a vinyl group through an elimination reaction, making CESC a convenient in-situ source of vinylsulfonyl chloride, a valuable Michael acceptor.[3]

Cost-Benefit Analysis

A thorough evaluation of a reagent's utility extends beyond its purchase price. It must encompass reaction efficiency, throughput, and safety considerations. This analysis delves into these aspects for **2-chloroethanesulfonyl chloride** and its primary alternatives.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for **2-chloroethanesulfonyl chloride** and its alternatives, vinylsulfonyl chloride and methanesulfonyl chloride.

Table 1: Cost Comparison of Sulfonylating Agents

Reagent	CAS Number	Molecular Weight (g/mol)	Purity (%)	Price (USD/kg)	Cost (USD/mol)
2-Chloroethane sulfonyl chloride	1622-32-8	163.03	≥96	~1100 - 3500 [4][5]	~180 - 570
Vinylsulfonyl chloride	6608-47-5	126.56	~95	~1350 - 3200 [6][7]	~170 - 400
Methanesulfonyl chloride	124-63-0	114.55	≥99	~100 - 650 [8][9][10][11][12]	~11 - 74

Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.

Table 2: Performance Comparison in Key Syntheses

Application	Reagent	Typical Yield (%)	Key Advantages	Key Disadvantages
Vinyl Sulfonamide Synthesis	2-Chloroethanesulfonyl chloride (in situ)	70-90	One-pot procedure, avoids handling unstable vinylsulfonyl chloride.	Requires base for elimination, may not be suitable for base-sensitive substrates.
Vinylsulfonyl chloride (pre-formed)		80-95[13]	High reactivity, can be used with a wider range of substrates.	Unstable, requires careful handling and storage, often requires fresh preparation.
Sulfonamide Synthesis (General)	2-Chloroethanesulfonyl chloride	85-95		Can introduce a functional handle (chloroethyl group) for further modification. Higher cost per mole compared to methanesulfonyl chloride.
Methanesulfonyl chloride		90-98	Low cost, high reactivity, simple workup.	Introduces a simple methyl group, limiting further functionalization at that position.
Sultam Synthesis	2-Chloroethanesulfonyl chloride (via in situ vinylsulfonamide)	60-80[14]	Convergent one-pot or two-step process.	Yields can be moderate depending on the cyclization efficiency.
Taurine Synthesis (Industrial)	Monoethanolamine Route	>80[15][16][17]	Established, high-yielding industrial process.	Multi-step process.

Comparison with Alternatives

Vinylsulfonyl Chloride

Vinylsulfonyl chloride is a highly reactive and useful reagent, particularly for the synthesis of vinyl sulfonamides and as a Michael acceptor. However, its instability presents significant handling and storage challenges. **2-Chloroethanesulfonyl chloride** offers a practical alternative by serving as a stable precursor that can generate vinylsulfonyl chloride *in situ* upon treatment with a base. This one-pot approach enhances safety and convenience, although it may not be suitable for all substrates, particularly those sensitive to basic conditions. From a cost perspective, while the per-mole cost of pre-formed vinylsulfonyl chloride can be comparable to or slightly lower than CESC, the added complexity and potential for decomposition of the former can negate this advantage in practice.

Methanesulfonyl Chloride

For the straightforward introduction of a sulfonamide group, methanesulfonyl chloride is often the reagent of choice due to its high reactivity, low cost, and the simplicity of the resulting mesyl group.^{[8][9][10][11]} However, the key advantage of **2-chloroethanesulfonyl chloride** lies in the functionality of the 2-chloroethyl group. This group can be retained for subsequent nucleophilic substitution reactions or eliminated to form a vinyl group, providing greater synthetic flexibility. Therefore, the higher cost of CESC can be justified when this additional functionality is required for the overall synthetic strategy.

Experimental Protocols

Synthesis of N-Phenyl-N-(vinylsulfonyl)aniline using 2-Chloroethanesulfonyl chloride

This protocol describes a one-pot synthesis of a vinyl sulfonamide where vinylsulfonyl chloride is generated *in situ*.

Materials:

- Aniline (1.0 eq)
- **2-Chloroethanesulfonyl chloride** (1.1 eq)

- Triethylamine (2.5 eq)
- Dichloromethane (DCM)

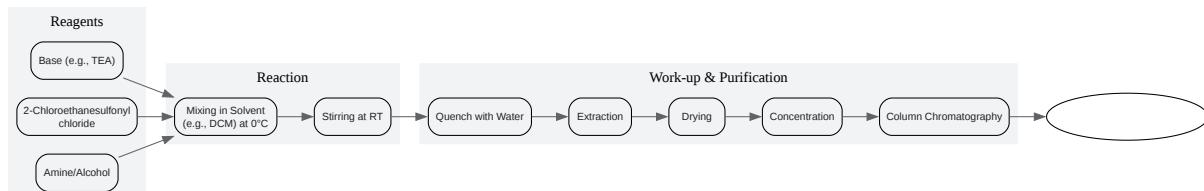
Procedure:

- Dissolve aniline in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add triethylamine to the stirred solution.
- Add **2-chloroethanesulfonyl chloride** dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-N-(vinylsulfonyl)aniline.

Synthesis of a γ-Sultam via Intramolecular Cyclization

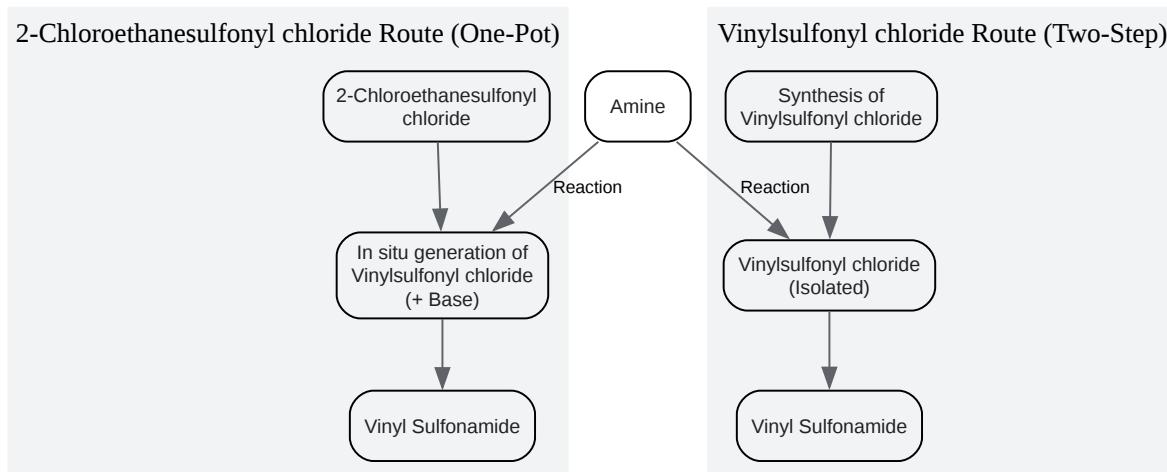
This protocol outlines the synthesis of a sultam from an amino alcohol precursor using **2-chloroethanesulfonyl chloride**.

Materials:


- Amino alcohol (e.g., 2-aminoethanol) (1.0 eq)
- **2-Chloroethanesulfonyl chloride** (1.1 eq)

- A suitable base (e.g., sodium hydride or potassium carbonate)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:


- To a solution of the amino alcohol in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture back to 0 °C and add **2-chloroethanesulfonyl chloride** dropwise.
- Allow the reaction to stir at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude product by flash chromatography to yield the desired sultam.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for sulfonamide/sultam synthesis using **2-Chloroethanesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Comparative pathways for vinyl sulfonamide synthesis.

Conclusion

2-Chloroethanesulfonyl chloride stands as a valuable and versatile reagent in the synthetic chemist's toolbox. Its primary advantage lies in its ability to act as a stable and convenient precursor for the in-situ generation of vinylsulfonyl chloride, thereby circumventing the challenges associated with handling the neat, unstable reagent. While its upfront cost per mole is higher than that of simpler sulfonating agents like methanesulfonyl chloride, the synthetic flexibility offered by its chloroethyl moiety can provide significant value in multi-step syntheses.

The choice between **2-chloroethanesulfonyl chloride** and its alternatives should be guided by a careful consideration of the specific synthetic target, the sensitivity of the substrate to reaction conditions, and the overall cost-effectiveness of the synthetic route. For the one-pot synthesis of vinyl sulfonamides and for introducing a functionalizable sulfonyl group, **2-chloroethanesulfonyl chloride** presents a compelling option for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloroethanesulfonyl Chloride | 1622-32-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nbno.com [nbno.com]
- 4. 2-Chloroethanesulfonyl Chloride 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-Chloroethanesulfonyl chloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Vinylsulfonyl chloride | CAS 6608-47-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. CAS # 6608-47-5, Vinylsulfonyl chloride - chemBlink [chemblink.com]
- 8. m.indiamart.com [m.indiamart.com]

- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Methane Sulfonyl Chloride at 4012.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 11. Methanesulfonyl Chloride at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 12. Methanesulfonyl chloride price,buy Methanesulfonyl chloride - chemicalbook [m.chemicalbook.com]
- 13. Vinyl sulfonamide synthesis for irreversible tethering via a novel α -selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Process for the production of taurine from monoethanolamine [morressier.com]
- To cite this document: BenchChem. [cost-benefit analysis of using 2-Chloroethanesulfonyl chloride in synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042494#cost-benefit-analysis-of-using-2-chloroethanesulfonyl-chloride-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com